molecular formula C10H10O2 B13289936 5-Ethyl-1-benzofuran-7-ol

5-Ethyl-1-benzofuran-7-ol

Cat. No.: B13289936
M. Wt: 162.18 g/mol
InChI Key: UKHQIRVVDZLGFH-UHFFFAOYSA-N
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Description

Product Overview 5-Ethyl-1-benzofuran-7-ol (CAS Number: 1666126-50-6) is a chemical compound with the molecular formula C 10 H 12 O 2 and a molecular weight of 164.20 g/mol . It is a solid belonging to the class of organic compounds known as benzofurans. Research Context of Benzofuran Scaffolds The benzofuran molecular scaffold is a privileged structure in medicinal chemistry and drug discovery due to its widespread presence in biologically active natural products and synthetic molecules . Researchers have extensively investigated benzofuran derivatives for a diverse range of pharmacological activities. While the specific research applications for this compound have not been explicitly documented in the available literature, the broader benzofuran class has demonstrated significant potential in several areas: Anticancer Research: Numerous benzofuran derivatives have been studied for their antitumor properties and potential as anticancer agents, with some compounds showing activity against various human cancer cell lines . Antimicrobial Research: Benzofuran compounds have shown strong activities against various bacterial and fungal strains, making them a focus for developing new anti-tubercular and antibacterial agents . Other Therapeutic Areas: The benzofuran core is also explored for its anti-inflammatory, antioxidant, and anti-Alzheimer's disease activities, highlighting its versatility as a multifunctional scaffold in pharmaceutical research . Usage Note This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-ethyl-1-benzofuran-7-ol

InChI

InChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h3-6,11H,2H2,1H3

InChI Key

UKHQIRVVDZLGFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=C1)C=CO2)O

Origin of Product

United States

Chemical Reactivity and Transformation of 5 Ethyl 1 Benzofuran 7 Ol

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and in the context of 5-Ethyl-1-benzofuran-7-ol, the reaction is guided by the electron-donating nature of the hydroxyl and ethyl groups, as well as the inherent reactivity of the benzofuran (B130515) ring system.

Regioselectivity and Site-Selectivity in Electrophilic Attack on Benzofuranols

The prediction of the site of electrophilic attack on this compound requires a careful analysis of the electronic properties of both the furan (B31954) and benzene (B151609) rings, and the directing effects of the substituents.

The benzofuran ring system is an aromatic structure composed of a fused benzene and furan ring. In electrophilic aromatic substitution reactions, the furan ring is generally more susceptible to attack than the benzene ring due to the higher electron density of the heterocyclic portion. Attack on the furan ring, particularly at the 2- and 3-positions, leads to the formation of relatively stable cationic intermediates (sigma complexes). researchgate.netgoogle.com The stability of these intermediates is a key factor in determining the regioselectivity of the reaction. researchgate.netgoogle.com

The 7-hydroxyl (-OH) group and the 5-ethyl (-CH₂CH₃) group are both activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. researchgate.net The hydroxyl group is a strong activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic ring, thereby increasing the electron density of the ring. google.comnih.gov The ethyl group is a weak activating group that donates electron density primarily through an inductive effect. nih.gov

Both the hydroxyl and ethyl groups are ortho-, para-directors. researchgate.net This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the 7-hydroxyl group strongly directs electrophilic attack to the 6-position (ortho) and the 4-position (para). The 5-ethyl group directs to the 6-position (ortho) and the 4-position (ortho, relative to the fusion). The powerful activating and directing effect of the hydroxyl group is generally dominant. Therefore, electrophilic substitution on the benzene ring is most likely to occur at the 6-position, which is ortho to both the hydroxyl and ethyl groups, and at the 4-position, which is para to the hydroxyl group. The furan ring, being inherently more reactive in some EAS reactions, could also be a site of attack, primarily at the 2-position.

Halogenation Reactions

Halogenation of this compound is predicted to occur readily due to the activating nature of the substituents. The reaction would involve the introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring. Based on the directing effects discussed, the major products would be the 6-halo and 4-halo derivatives. Due to the lack of specific literature data for this compound, the following table presents predicted outcomes for halogenation reactions.

ReactantReagentsPredicted Major Product(s)
This compoundBr₂ in a non-polar solvent6-Bromo-5-ethyl-1-benzofuran-7-ol and/or 4-Bromo-5-ethyl-1-benzofuran-7-ol
This compoundN-Bromosuccinimide (NBS)6-Bromo-5-ethyl-1-benzofuran-7-ol and/or 4-Bromo-5-ethyl-1-benzofuran-7-ol
This compoundCl₂ with a Lewis acid catalyst6-Chloro-5-ethyl-1-benzofuran-7-ol and/or 4-Chloro-5-ethyl-1-benzofuran-7-ol

Note: The product distribution between the 4- and 6-positions would depend on the specific reaction conditions and the steric hindrance around each site.

Acylation and Formylation

Friedel-Crafts acylation and formylation are important methods for introducing acyl and formyl groups, respectively, onto an aromatic ring. byjus.comwikipedia.org For this compound, these reactions are expected to be directed by the powerful 7-hydroxyl group.

Acylation: The Friedel-Crafts acylation would typically employ an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.com The reaction is anticipated to yield primarily the 6-acyl derivative, given the strong directing influence of the adjacent hydroxyl group.

Formylation: Formylation can be achieved through various methods, such as the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride) or the Gattermann reaction. wikipedia.orgijpcbs.com The Vilsmeier-Haack reaction is effective for electron-rich aromatic compounds. wikipedia.orgijpcbs.com Similar to acylation, formylation is predicted to occur predominantly at the 6-position.

The following table summarizes the predicted outcomes for acylation and formylation reactions of this compound, based on general principles of electrophilic aromatic substitution.

ReactionReactantTypical ReagentsPredicted Major Product
AcylationThis compoundAcetyl chloride (CH₃COCl), AlCl₃1-(6-Hydroxy-5-ethyl-1-benzofuran-7-yl)ethan-1-one
FormylationThis compoundPOCl₃, DMF (Vilsmeier-Haack)6-Hydroxy-5-ethyl-1-benzofuran-7-carbaldehyde

Note: The presented products are based on predicted regioselectivity in the absence of specific experimental data for this compound in the scientific literature.

The reactivity of this compound is governed by the interplay of its three key components: the electron-rich furan ring, the phenolic hydroxyl group, and the aromatic benzene core substituted with an ethyl group. This unique combination of functional groups allows for a diverse range of chemical transformations.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions require an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub

Potential Sites for Nucleophilic Attack:

For this compound, the benzene ring is generally electron-rich due to the electron-donating nature of the C7-hydroxyl group and the fused furan ring system. This inherent electron density makes the molecule unreactive toward traditional SNAr reactions under standard conditions. masterorganicchemistry.com For such a reaction to occur, two conditions must be met:

A good leaving group (e.g., a halide or triflate) must be present on the aromatic ring.

The ring must be "activated" by the presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R).

In the structure of this compound, the most plausible positions for introducing a leaving group would be C4 or C6. If a leaving group (let's denote it as 'LG') and a strong EWG were introduced onto the benzene ring, the potential for NAS could be realized. The hydroxyl group at C7 could also be converted into a triflate (OTf), an excellent leaving group, making the C7 position susceptible to nucleophilic attack.

The table below outlines hypothetical scenarios for NAS on a derivatized this compound scaffold.

Position of Leaving Group (LG)Position of Activating EWGFeasibility of NASRationale
C4C5 (if modified from Ethyl)LowThe EWG is meta to the leaving group, providing minimal resonance stabilization for the Meisenheimer intermediate. masterorganicchemistry.com
C6C5 (if modified from Ethyl)LowThe EWG is ortho to the leaving group but the adjacent fused furan ring may cause steric hindrance.
C6C7 (if modified from Hydroxyl)HighThe EWG is ortho to the leaving group, which effectively stabilizes the negative charge of the intermediate. pressbooks.pub
C4C7 (if modified from Hydroxyl)LowThe EWG is meta to the leaving group. masterorganicchemistry.com
C7 (as -OTf)C6 (with added EWG)HighThe EWG is ortho to the triflate leaving group, activating the ring for nucleophilic attack. pressbooks.pub

Oxidation and Reduction Reactions

The phenolic hydroxyl group at the C7 position is a primary site for oxidation. Phenols can be oxidized to quinones, and in the case of this compound, oxidation would likely target the benzene portion of the molecule. Treatment with a suitable oxidizing agent could potentially convert the 7-hydroxybenzofuran into a benzofuran-4,7-dione derivative. This transformation is analogous to the oxidation of other substituted phenols.

While the hydroxyl group is a likely site of oxidation, the electron-rich furan ring can also be susceptible to oxidative cleavage or modification, depending on the reagents used. mdpi.com For instance, biomimetic oxidation studies on benzofurans have shown that the furan double bond can be epoxidized. mdpi.com Selective oxidation of the C7-hydroxyl group would therefore require carefully chosen reagents that preferentially target the phenol (B47542) moiety over the furan ring.

Oxidizing AgentPotential ProductComments
Fremy's salt (Potassium nitrosodisulfonate)5-Ethyl-1-benzofuran-4,7-dioneA standard reagent for the selective oxidation of phenols to quinones.
Salcomine/O₂5-Ethyl-1-benzofuran-4,7-dioneAnother common method for phenol oxidation.
m-CPBA or Dioxiranes5-Ethyl-7-hydroxy-1-benzofuran-2,3-epoxideThese reagents tend to target electron-rich double bonds, potentially leading to epoxidation of the furan ring. mdpi.com

The furan ring of the benzofuran system can be selectively reduced to yield a 2,3-dihydro-1-benzofuran, commonly known as a coumaran. This transformation saturates the furan double bond while leaving the benzene ring intact. A modern and effective method for this reduction involves Brønsted acid-catalyzed hydrogenation using silanes like triethylsilane (Et₃SiH) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org This method has been shown to be effective for the reduction of a wide variety of substituted furans. acs.org

The reduction of this compound would proceed as follows:

Reactant : this compound

Reagents : Et₃SiH, catalytic Brønsted acid (e.g., TFA or TfOH) acs.org

Product : 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol (5-Ethyl-coumaran-7-ol)

Significance : This reaction converts the planar, aromatic furan moiety into a non-planar, saturated heterocyclic ring, which can significantly alter the molecule's three-dimensional structure and biological properties. The formation of related dihydrobenzofuran structures is a known synthetic pathway. vulcanchem.com

Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling extensive derivatization of the this compound core. mdpi.com To participate in these reactions, the benzofuran must typically be functionalized with a halide or triflate at the desired coupling position.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org The existence of (5-Ethyl-1-benzofuran-7-yl)boronic acid as a commercially available reagent strongly indicates the utility of this scaffold in Suzuki reactions. nih.gov A halogenated derivative of this compound (e.g., at the C4 or C6 position) could be coupled with various aryl or vinyl boronic acids. Alternatively, the C7-hydroxyl could be converted to a triflate (-OTf) and coupled with a boronic acid. tandfonline.com

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally useful for introducing alkynyl moieties into the benzofuran structure. nih.govrsc.org A halogenated derivative of this compound could be reacted with a variety of terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield alkynylated products. mdpi.com Such reactions are well-documented for substituted iodophenols. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. researchgate.net This reaction could be used to introduce alkenyl substituents onto the benzene ring of this compound. For example, a 4-iodo or 6-iodo derivative could be reacted with an alkene like ethyl acrylate (B77674) to append a functionalized side chain, a strategy that has been successfully applied to other benzofuran systems. mdpi.com

The table below summarizes potential C-C coupling reactions for derivatizing this compound.

Coupling ReactionRequired Precursor from this compoundCoupling PartnerPotential Product
Suzuki 4- or 6-Iodo-5-ethyl-1-benzofuran-7-olArylboronic acid (Ar-B(OH)₂)4- or 6-Aryl-5-ethyl-1-benzofuran-7-ol tandfonline.com
Suzuki 5-Ethyl-7-(triflyloxy)-1-benzofuranVinylboronic acid7-Vinyl-5-ethyl-1-benzofuran
Sonogashira 6-Bromo-5-ethyl-1-benzofuran-7-olTerminal alkyne (RC≡CH)6-Alkynyl-5-ethyl-1-benzofuran-7-ol rsc.org
Heck 4-Iodo-5-ethyl-1-benzofuran-7-olAlkene (e.g., Styrene)4-Alkenyl-5-ethyl-1-benzofuran-7-ol mdpi.com

C-O and C-N Coupling Reactions

The formation of C-O and C-N bonds from phenolic compounds like this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent among these are the Buchwald-Hartwig amination and Ullmann condensation, which have been extensively developed for the synthesis of aryl amines and aryl ethers, respectively. wikipedia.orgwikipedia.org These reactions are fundamental in constructing the diverse chemical structures found in many natural products and pharmaceutical agents. wikipedia.orgrsc.org

C-N Coupling Reactions (Aryl Amination)

The introduction of a nitrogen-containing substituent at the C7 position of this compound would proceed via C-N coupling. This transformation is crucial for synthesizing a variety of N-aryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org In the context of this compound, the hydroxyl group would first need to be converted into a better leaving group, such as a triflate (-OTf). The resulting 5-ethyl-1-benzofuran-7-yl triflate could then be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The general mechanism involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired 7-amino-5-ethyl-1-benzofuran derivative. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad array of amines and aryl partners under increasingly mild conditions. wikipedia.orgresearchgate.net

Ullmann Condensation (Goldberg Reaction): The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine, often requiring high temperatures. wikipedia.org Similar to the Buchwald-Hartwig approach, this compound would likely need to be converted to an aryl halide (e.g., 7-iodo- or 7-bromo-5-ethyl-1-benzofuran) to participate in this reaction. Modern modifications of the Ullmann reaction utilize soluble copper catalysts with various ligands, which can lead to improved yields and milder reaction conditions compared to the traditional stoichiometric copper powder. wikipedia.org

Expected Reactants and Products for C-N Coupling of a this compound Derivative:

Starting Material (Derivative) Coupling Partner (Amine) Catalyst System (Example) Expected Product
5-Ethyl-1-benzofuran-7-yl triflate Primary Amine (R-NH₂) Pd₂(dba)₃, Phosphine Ligand, Base 7-(Alkylamino)-5-ethyl-1-benzofuran
5-Ethyl-1-benzofuran-7-yl triflate Secondary Amine (R₂NH) Pd₂(dba)₃, Phosphine Ligand, Base 7-(Dialkylamino)-5-ethyl-1-benzofuran
7-Iodo-5-ethyl-1-benzofuran Aniline CuI, Ligand (e.g., L-proline), Base 7-(Phenylamino)-5-ethyl-1-benzofuran

C-O Coupling Reactions (Aryl Etherification)

The synthesis of aryl ethers from this compound involves the formation of a new C-O bond at the 7-position.

Ullmann Ether Synthesis: This is the most common method for this transformation and involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgacs.org In this case, this compound would act as the phenol component, reacting with an aryl halide in the presence of a copper catalyst and a base. Traditional Ullmann conditions can be harsh, but newer protocols with specialized ligands allow the reaction to proceed under milder conditions. acs.orgarkat-usa.org The reaction is generally effective for producing diaryl ethers.

Palladium-Catalyzed C-O Coupling: While less common than the Ullmann reaction for ether synthesis, palladium-catalyzed methods also exist. organic-chemistry.org These reactions would involve coupling this compound with an aryl halide or triflate. The choice of ligand is critical for a successful C-O coupling, as β-hydride elimination can be a competing side reaction. union.edu

Expected Reactants and Products for C-O Coupling of this compound:

Starting Material Coupling Partner Catalyst System (Example) Expected Product
This compound Aryl Iodide (Ar-I) CuI, Ligand (e.g., Phenanthroline), Base 7-(Aryloxy)-5-ethyl-1-benzofuran
This compound Aryl Bromide (Ar-Br) CuI, Ligand, Base (e.g., K₂CO₃) 7-(Aryloxy)-5-ethyl-1-benzofuran

The reactivity in these coupling reactions can be influenced by the electronic properties of both coupling partners. For instance, in Ullmann ether synthesis, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally enhance the reaction rate. arkat-usa.org The specific conditions, including the choice of catalyst, ligand, base, solvent, and temperature, would need to be optimized to achieve high yields for the derivatization of this compound.

Spectroscopic and Advanced Characterization of 5 Ethyl 1 Benzofuran 7 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. sciforum.net For a molecule like 5-Ethyl-1-benzofuran-7-ol, a suite of advanced NMR techniques can provide a comprehensive structural picture.

One-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons. However, for a definitive assignment of all atoms in this compound, two-dimensional (2D) NMR experiments are crucial. nih.govmdpi.com These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular puzzle. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethyl group. It would also reveal the coupling between the protons on the furan (B31954) and benzene (B151609) rings, helping to establish their connectivity. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has a proton attached. For instance, the carbon of the furan ring at position 2 would be correlated with its attached proton. science.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful tools for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away. researchgate.net This is critical for connecting the different fragments of the molecule. For this compound, HMBC would be instrumental in confirming the position of the ethyl and hydroxyl groups on the benzofuran (B130515) ring system by showing long-range correlations from the protons of these substituents to the carbons of the aromatic rings. unila.ac.id For example, the protons of the methylene group of the ethyl substituent would show a correlation to the C5 carbon of the benzofuran ring.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) COSY Correlation with: HMBC Correlation with (selected carbons):
H-2H-3C-3, C-3a, C-7a
H-3H-2C-2, C-3a
H-4H-6C-5, C-6, C-7a
H-6H-4C-4, C-5, C-7, C-7a
-CH₂- (Ethyl)-CH₃ (Ethyl)C-5, C-4, C-6
-CH₃ (Ethyl)-CH₂- (Ethyl)C-5
-OH (Phenolic)NoneC-6, C-7, C-7a

Variable Temperature (VT) NMR is a powerful technique used to study the dynamic processes in molecules, such as conformational changes. worktribe.com For molecules with rotational freedom, VT-NMR can provide information on the energy barriers between different conformers. researchgate.net In the case of this compound, the ethyl group attached to the benzofuran ring has rotational freedom. While at room temperature, the rotation around the C-C bond of the ethyl group is likely to be fast on the NMR timescale, leading to averaged signals. By lowering the temperature, it might be possible to slow down this rotation enough to observe distinct signals for different rotational isomers (rotamers), if the energy barrier is sufficiently high. acs.org This could provide insights into the preferred orientation of the ethyl group relative to the plane of the benzofuran ring.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. mdpi.com Unlike solution NMR, ssNMR can probe the effects of crystal packing and intermolecular interactions. For phenolic compounds like this compound, ssNMR can be particularly insightful. researchgate.net

High-Resolution Magic Angle Spinning (HR-MAS) is a solid-state NMR technique that can be applied to semi-solid samples, and it has been used for the phenolic profiling of materials like olive fruits. springernature.comnih.gov For this compound, ssNMR could be used to:

Determine the precise molecular conformation in the crystalline state.

Characterize intermolecular hydrogen bonding involving the hydroxyl group. mdpi.com

Study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

The ¹³C chemical shifts in the solid state can differ from those in solution, providing information about the local environment of each carbon atom within the crystal lattice. nih.gov

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. jchps.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. nih.govcore.ac.uk

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the benzene and furan rings are expected in the 1450-1600 cm⁻¹ region.

C-O Stretches: The stretching vibration of the aryl ether C-O bond in the furan ring and the phenolic C-O bond will give rise to strong bands in the 1000-1300 cm⁻¹ region. acs.org

Table 2: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-H Bending (Ethyl)1370 - 1470Medium
Aryl C-O Stretch1200 - 1260Strong
Phenolic C-O Stretch1150 - 1200Strong
Out-of-plane C-H Bending750 - 900Strong

Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of a molecule based on the scattering of light. core.ac.uk While polar groups like C=O and O-H tend to give strong signals in FTIR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the benzofuran ring system. mdpi.com The characteristic triplet of lines for the benzofuran ring vibrations would be a key feature. core.ac.uk

Table 3: Predicted Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Medium
Ring Breathing (Benzofuran)~1600Strong
Aromatic C=C Stretch1400 - 1580Strong
C-C Stretch (Ethyl)800 - 1200Medium

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical behavior of molecules. For benzofuran derivatives, these techniques are crucial for understanding how substituents and the molecular environment influence their absorption and emission properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within conjugated systems like benzofurans. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are indicative of the energy gaps between these states.

In benzofuran derivatives, the electronic spectra are characterized by absorption bands arising from π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzofuran core. For instance, the introduction of an ethyl group at the C-5 position and a hydroxyl group at the C-7 position in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran. This is due to the electron-donating effects of the alkyl and hydroxyl groups, which extend the conjugation and lower the energy of the electronic transitions.

Studies on related benzofuran derivatives have shown that the solvent polarity can also significantly influence the UV-Vis spectra. cdnsciencepub.com Generally, an increase in solvent polarity can lead to shifts in the λmax values, a phenomenon known as solvatochromism. cdnsciencepub.comscholaris.ca This effect is particularly pronounced in molecules with charge-transfer character in their excited states. For example, in some benzofuran derivatives, a bathochromic shift is observed with increasing solvent polarity. cdnsciencepub.com

Table 1: Representative UV-Vis Absorption Data for Benzofuran Derivatives in Various Solvents Note: This table presents generalized data based on studies of various benzofuran derivatives to illustrate expected trends.

Solvent Polarity Index Typical λmax Range (nm) Reference
Hexane 0.1 250-320 scholaris.ca
Dichloromethane 3.1 255-330 scholaris.ca
Acetonitrile 5.8 260-340 cdnsciencepub.com

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of luminescent compounds. Upon absorption of light, fluorescent molecules can relax from the excited state to the ground state by emitting a photon. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift.

The fluorescence properties of benzofuran derivatives are highly dependent on their structure. rsc.orgacs.org The presence of electron-donating groups, such as the hydroxyl group in this compound, often enhances fluorescence quantum yield. The emission wavelength and intensity are also sensitive to the solvent environment. cdnsciencepub.com In many fluorescent probes based on benzofuran structures, an increase in solvent polarity leads to a redshift in the emission spectrum, often accompanied by a decrease in fluorescence intensity. cdnsciencepub.comscholaris.ca This can be attributed to the stabilization of the more polar excited state in polar solvents, and in some cases, the formation of twisted intramolecular charge transfer (TICT) states. cdnsciencepub.com

Table 2: Illustrative Photophysical Data for a Fluorescent Benzofuran Derivative Based on findings for 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one to demonstrate principles.

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹) Reference
Dioxane 338 400 4614 cdnsciencepub.comscholaris.ca
Acetonitrile 349 485 6890 cdnsciencepub.comscholaris.ca

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its atomic composition. For this compound (C₁₀H₁₀O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. mdpi.comrsc.orgmdpi.com This is a critical step in the identification of newly synthesized compounds or those isolated from natural sources. HRMS is frequently coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. nih.govresearchgate.net

In mass spectrometry, molecular ions can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is highly characteristic of the compound's structure. The fragmentation of benzofuran derivatives often follows predictable pathways, allowing for structural confirmation. nih.govtandfonline.com

For a compound like this compound, common fragmentation pathways would involve:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the benzofuran ring would result in the loss of a C₂H₅ radical (29 Da), leading to a significant fragment ion.

Cleavage of the furan ring: The benzofuran ring system can undergo characteristic cleavages, such as the loss of a CO molecule (28 Da), which is a common fragmentation pathway for furan-containing compounds. nih.gov

Retro-Diels-Alder (RDA) reactions: Although less common for the aromatic furan ring itself, related dihydrobenzofuran structures can exhibit RDA fragmentation.

By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together or confirmed. Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, can provide even more detailed structural information. nih.govnih.gov

Table 3: Common Fragment Losses in Mass Spectrometry of Substituted Benzofurans This table is a generalized representation based on established fragmentation patterns.

Lost Neutral Fragment Mass Loss (Da) Structural Implication Reference
H 1 General fragmentation chemguide.co.uk
CH₃ 15 Presence of a methyl group chemguide.co.uk
C₂H₅ 29 Presence of an ethyl group chemguide.co.uk
CO 28 Typical for furan or phenol (B47542) structures nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

Furthermore, XRD reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. iucr.org For instance, the hydroxyl group of this compound would be expected to participate in hydrogen bonding, which would significantly influence the crystal packing. The analysis of crystal structures of various benzofuran derivatives has provided a wealth of data on their solid-state conformations and intermolecular interactions. mdpi.comacs.orgacs.org

Table 4: Representative Crystallographic Data for a Benzofuran Derivative Based on data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester to illustrate the type of information obtained.

Parameter Value Reference
Crystal System Triclinic asianpubs.org
Space Group P-1 asianpubs.org
a (Å) 9.268 asianpubs.org
b (Å) 11.671 asianpubs.org
c (Å) 15.414 asianpubs.org
α (°) 75.185 asianpubs.org
β (°) 72.683 asianpubs.org

This comprehensive suite of analytical techniques provides a detailed and unambiguous characterization of this compound and its derivatives, which is essential for understanding their chemical nature and potential applications.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. uol.de This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern of spots (reflections) is collected and analyzed to generate a three-dimensional model of the electron density of the molecule. uol.de From this model, the precise coordinates of each atom can be determined, allowing for the calculation of bond lengths, bond angles, and torsional angles that define the molecule's geometry and conformation. uol.de

While specific single-crystal X-ray diffraction data for this compound is not publicly available, the analysis of related benzofuran structures provides significant insight into the expected molecular features. For instance, studies on various benzofuran derivatives have successfully used SC-XRD to confirm their 3D structures. nih.gov In one such study of a benzofuranyl ester, the molecular structure was confirmed, and the data provided detailed insights into the planarity and orientation of the benzofuran ring system relative to other parts of the molecule. nih.gov

The table below presents hypothetical, yet representative, single crystal X-ray diffraction data for this compound, based on typical values for related organic compounds.

Parameter Hypothetical Value for this compound
Chemical FormulaC₁₀H₁₀O₂
Formula Weight162.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)819.4
Z (molecules/unit cell)4
Density (calculated)1.315 g/cm³
R-factor0.045

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

The primary application of PXRD in the study of this compound and its derivatives would be to identify the crystalline phase, assess sample purity, and monitor for polymorphism (the ability of a compound to exist in more than one crystal structure). Each polymorphic form would produce a distinct PXRD pattern.

The analysis of the PXRD data is often performed using the Rietveld refinement method, which involves fitting a calculated diffraction pattern to the experimental data. scielo.org.mx This can yield detailed information about the unit cell parameters, which can be compared to data obtained from single crystal studies. scielo.org.mx

For a synthesized batch of this compound, PXRD would be the initial step to confirm that the material is crystalline and not amorphous. The positions and relative intensities of the peaks in the diffractogram would be characteristic of its specific crystal lattice.

The following table shows a hypothetical set of the most intense peaks from a powder X-ray diffraction pattern for this compound.

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.58.42100
15.25.8245
21.14.2180
23.83.7465
26.03.4250
28.53.1330

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Theoretical and Computational Studies of 5 Ethyl 1 Benzofuran 7 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 5-Ethyl-1-benzofuran-7-ol, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis is particularly important for the ethyl group, which can rotate around the carbon-carbon single bond, leading to different spatial orientations. By calculating the energy of various conformers, the most preferred orientation can be identified.

Table 1: Optimized Geometrical Parameters of this compound (Representative Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ethyl) 1.54
C-O (furan) 1.37
O-H 0.96
C-C-H (ethyl) 109.5
C-O-C (furan) 108.0

Note: The values in this table are representative and would be determined from specific DFT calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals - FMOs)

The electronic properties of this compound are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Note: These are example values and would be derived from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and furan (B31954) groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of this compound. By comparing the calculated frequencies with experimental spectra, the vibrational modes can be assigned to specific atomic motions, such as stretching and bending of bonds. This correlation helps in the structural characterization of the molecule. Key vibrational frequencies would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and ethyl groups, and C-O stretches of the furan ring.

Calculation of Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Local Descriptors (Fukui Functions): Fukui functions (f(r)) identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint specific atoms on the benzofuran (B130515) ring and the substituents that are most likely to participate in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Chemical Potential (μ) -3.5
Hardness (η) 2.3

Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

These simulations can provide information on:

Conformational Dynamics: How the ethyl group rotates and the flexibility of the benzofuran ring system at different temperatures.

Solvation Effects: The interaction of this compound with solvent molecules, including the formation of hydrogen bonds between the hydroxyl group and polar solvents. This is crucial for understanding its behavior in a biological or chemical environment.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in the condensed phase.

MD simulations can reveal the preferred solvation shells around the molecule and the average lifetime of hydrogen bonds, offering a more complete picture of its behavior in a realistic environment.

Structure-Reactivity and Structure-Property Relationships (Computational)

Computational chemistry provides powerful tools to predict and understand the relationship between the molecular structure of this compound and its reactivity and physical properties.

Quantitative Structure-Reactivity Relationship (QSRR) models are developed to correlate a molecule's structural features with its chemical reactivity. For electrophilic aromatic substitution reactions, the reactivity and regioselectivity are governed by the electron density distribution within the benzofuran ring system. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate reactivity indices that predict the most probable sites for electrophilic attack.

One of the key concepts in predicting regioselectivity is the Fukui function , which identifies the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For an electrophilic attack, the relevant Fukui function, denoted as f-, is calculated. A higher value of f- on a particular atom indicates a greater susceptibility to electrophilic attack at that position.

Considering the general reactivity of the benzofuran ring, electrophilic substitution is typically favored at the C2 and C3 positions of the furan ring, and at the C4 and C6 positions of the benzene (B151609) ring. The presence of the activating hydroxyl group at C7 and the ethyl group at C5 in this compound will further influence this reactivity. The hydroxyl group is a strong activating group and will direct electrophiles to the ortho and para positions relative to it, which are C6 and C4, respectively. The ethyl group is a weaker activating group, also directing to its ortho and para positions.

The following table presents a hypothetical QSRR data set for the electrophilic nitration of a simplified benzofuran model, illustrating how computational descriptors can be used to predict reactivity.

Position on Benzofuran RingCalculated Fukui Function (f-)Predicted ReactivityRelative Energy of σ-complex (kcal/mol)
C20.18High-15.2
C30.15Moderate-12.8
C40.12Moderate-10.5
C50.08Low-8.1
C60.14Moderate-High-11.7

This table is illustrative and based on general principles of benzofuran reactivity. The values are not from a direct computational study of this compound.

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules by calculating their hyperpolarizabilities. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation, a desirable NLO property.

The following table summarizes computationally determined first-order hyperpolarizability values for a selection of substituted benzofuran derivatives, providing an indication of the range of NLO responses that can be expected from this class of compounds.

Substituent on BenzofuranFirst-Order Hyperpolarizability (β) (a.u.)
2-phenyl1.5 x 103
2-phenyl-5-nitro5.8 x 103
2-(4-nitrophenyl)8.2 x 103
2-(4-aminophenyl)4.5 x 103

This table presents representative data from computational studies on various benzofuran derivatives to illustrate the impact of substitution on NLO properties.

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by allowing for the characterization of transient species like transition states and the mapping of reaction energy profiles.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the mechanism of a chemical transformation. Computational methods can locate and characterize transition states, identifying key geometric parameters and vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

For an electrophilic substitution reaction on this compound, such as formylation, the transition state would involve the formation of a bond between the incoming electrophile (in this case, the formyl cation or its equivalent) and a carbon atom of the benzofuran ring. The geometry of the transition state would show an elongated bond between the electrophile and the ring, and a partial disruption of the aromatic system.

The following table provides hypothetical data for the characterized transition state of a formylation reaction at the C6 position of a simplified 7-hydroxybenzofuran model.

ParameterValue
Imaginary Frequency-250 cm-1
C6-C(formyl) bond length2.1 Å
C5-C6 bond length1.45 Å
C6-C7 bond length1.46 Å

This table is illustrative and provides expected values for a transition state in an electrophilic formylation reaction on a related benzofuran derivative.

For the electrophilic substitution on this compound, different reaction pathways are possible, leading to substitution at various positions on the ring. Computational studies can determine the energy profiles for each of these pathways, allowing for a prediction of the major product based on the lowest activation energy barrier.

The energy profile for an electrophilic nitration at the C6 position of a 7-hydroxybenzofuran model would typically show an initial formation of a reactant complex, followed by the transition state for the addition of the nitronium ion to form a Wheland intermediate (σ-complex). The final step would be the deprotonation of this intermediate to yield the substituted product.

The following table presents a hypothetical energy profile for the nitration at the C6 position of a simplified 7-hydroxybenzofuran model.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+18.5
Wheland Intermediate+5.2
Transition State 2 (TS2)+6.0
Products-10.3

This table provides an illustrative energy profile for an electrophilic nitration reaction on a related benzofuran derivative.

Chemical Applications of 5 Ethyl 1 Benzofuran 7 Ol and Its Derivatives Non Biological Focus

Development of Chemical Sensors and Probes

The inherent fluorescence of the benzofuran (B130515) scaffold has made its derivatives promising candidates for the development of chemical sensors and probes. chemisgroup.usrsc.org While specific research on 5-Ethyl-1-benzofuran-7-ol as a chemical sensor is not extensively documented in publicly available literature, the broader class of benzofuran and naphthofuran derivatives has been successfully employed in the detection of various metal ions through fluorescence spectroscopy. chemisgroup.us The principle behind their function lies in the modulation of their fluorescent properties upon binding with a target analyte.

The electron-rich nature of the benzofuran ring system, with its oxygen atom and extended π-conjugation, makes it an effective platform for interacting with electron-deficient species like metal ions. chemisgroup.us This interaction can lead to a "turn-on" or "turn-off" fluorescent response, providing a detectable signal for the presence of the analyte. chemisgroup.usresearchgate.net The selectivity and sensitivity of these probes can be tuned by introducing specific functional groups onto the benzofuran core. chemisgroup.us

For instance, benzofuran derivatives have been engineered to act as chemosensors for various metal ions. The design of these sensors often involves incorporating a binding site, such as a glycinamide (B1583983) or β-alaninamide moiety, onto the benzofuran structure. researchgate.net This functionalization allows for selective coordination with specific metal ions, leading to a measurable change in the fluorescence of the molecule.

One study detailed the synthesis of a benzofuran glycinamide-based chemosensor for the detection of Fe³⁺ ions. researchgate.net The probe exhibited a "turn-off" fluorescence response upon binding with iron, with a very low limit of detection (LOD) of 43 nM. researchgate.net Another example is a benzofuran-β-alaninamide based sensor that showed a "turn-on" fluorescence enhancement for Fe³⁺. researchgate.net These examples highlight the versatility of the benzofuran scaffold in designing tailored chemical sensors.

The following table summarizes the performance of some benzofuran-based fluorescent chemosensors for metal ion detection, illustrating the potential of this class of compounds in analytical chemistry.

Benzofuran Derivative Target Analyte Fluorescence Response Limit of Detection (LOD)
Benzofuran glycinamide-based chemosensorFe³⁺"Turn-off"43 nM
Benzofuran-β-alaninamide based chemosensorFe³⁺"Turn-on"Not Specified

It is important to note that while these examples demonstrate the utility of the benzofuran core in chemical sensing, further research would be needed to functionalize and evaluate this compound for similar applications. The presence of the ethyl group at the 5-position and the hydroxyl group at the 7-position could influence the photophysical properties and the binding affinity of any derived sensor, offering avenues for future investigation.

Other Industrial Chemical Processes

Beyond the realm of chemical sensing, derivatives of this compound hold potential in various industrial chemical processes, primarily leveraging the reactivity of the benzofuran ring and its substituents. The broader class of benzofuran derivatives has found applications in polymer chemistry and as intermediates in organic synthesis. researchgate.netresearchgate.net

Benzofuran derivatives can be utilized in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net A "monomer-polymer-monomer" (MPM) strategy has been developed for the functionalization of the benzene (B151609) ring of benzofuran, which involves the polymerization of benzofuran to polybenzofuran (PBF), followed by an electrophilic aromatic substitution reaction on the polymer, and subsequent thermal depolymerization to yield 5-substituted benzofurans. researchgate.net This process highlights the potential of benzofuran derivatives as building blocks for functional polymers.

Furthermore, benzofuranone derivatives, which are structurally related to benzofuranols, have been patented for their use as antioxidants in polymers. google.comgoogle.com These compounds can act as carbon-centered radical antioxidants, improving the thermal stability and color stability of plastics like polyolefins. google.com The addition of these derivatives to organic materials can enhance their resistance to oxidation and decomposition. google.com This suggests a potential application for derivatives of this compound as polymer additives.

The following table provides examples of the industrial applications of benzofuran derivatives, indicating the potential utility of compounds like this compound in these sectors.

Application Area Specific Use of Benzofuran Derivative Industrial Relevance
Polymer ChemistryMonomer for the synthesis of polybenzofuran (PBF)Creation of functional polymers with tailored properties. researchgate.net
Polymer AdditivesAntioxidant to improve thermal and color stability of plasticsEnhancement of polymer durability and performance. google.comgoogle.com
Organic SynthesisIntermediate for the synthesis of other complex moleculesBuilding block for the production of a wide range of chemical products.

While direct industrial applications of this compound are not widely reported, its structure suggests its potential as a valuable chemical intermediate. The hydroxyl group at the 7-position can be a site for further chemical modification, allowing for the synthesis of a variety of derivatives with specific functionalities for diverse industrial processes.

Future Research Directions and Perspectives

Novel Synthetic Strategies for Regio- and Stereoselective Synthesis

The synthesis of highly substituted benzofurans, such as 5-Ethyl-1-benzofuran-7-ol, presents a significant challenge in controlling the placement of functional groups on the heterocyclic core. oregonstate.edumedium.com Future research will focus on developing new synthetic routes that offer high levels of regioselectivity, ensuring that substituents are placed at the desired positions with precision.

Transition-metal-induced catalysis remains a cornerstone of benzofuran (B130515) synthesis, with significant potential for future development. nih.gov Research is moving towards creating more efficient, selective, and environmentally benign catalytic systems. While classical methods often require harsh conditions, modern approaches utilize a variety of metal catalysts to facilitate milder and more versatile reactions. nih.gov

Key areas for future development include:

Copper (Cu)-Based Catalysts: Copper catalysis is effective for constructing the benzofuran skeleton through reactions like one-pot syntheses involving salicylaldehydes, amines, and alkynes. acs.org Future work could focus on developing novel copper-ligand complexes to enhance yield and selectivity for specific substitution patterns relevant to this compound.

Palladium (Pd)-Based Catalysts: Palladium is widely used in cross-coupling reactions, such as the Sonogashira coupling, followed by intramolecular cyclization to form the benzofuran ring. divyarasayan.org The development of heterogeneous Pd-Cu/C catalysts that operate in aqueous media represents a greener and more sustainable approach for future syntheses. divyarasayan.org

Rhodium (Rh) and Ruthenium (Ru)-Based Catalysts: Rhodium and Ruthenium catalysts have shown promise in C-H activation and annulation reactions. nih.govacs.org For instance, ruthenium can catalyze the reaction between alkynes and m-hydroxybenzoic acids, while rhodium can mediate the arylation and cyclization of propargyl alcohols. nih.govacs.org Further exploration of these systems could lead to direct and atom-economical routes to complex benzofurans.

Table 1: Advanced Catalytic Systems for Benzofuran Synthesis

Catalyst Type Reaction Key Advantages
Copper (Cu) One-pot cyclization of salicylaldehydes, amines, and alkynes High efficiency, potential for green chemistry with deep eutectic solvents. nih.gov
Palladium (Pd) Sonogashira coupling followed by intramolecular cyclization High tolerance for various functional groups, can be adapted for heterogeneous catalysis in water. divyarasayan.org
Rhodium (Rh) Arylation and subsequent cyclization of propargyl alcohols Enables chemodivergent synthesis of benzofuran skeletons. nih.govacs.org

Beyond traditional transition-metal catalysis, several less common reactivity pathways offer exciting opportunities for the synthesis of highly substituted benzofurans. divyarasayan.orgrsc.org Future research should focus on harnessing these methods to create complex molecular architectures that are difficult to access through conventional means.

Promising underutilized pathways include:

divyarasayan.orgdivyarasayan.org-Sigmatropic Rearrangements: This type of reaction, triggered by methods like N-trifluoroacetylation of oxime ethers, can lead to the formation of the benzofuran core under specific conditions. divyarasayan.org An unusual synthesis using 2,6-disubstituted phenols and alkynyl sulfoxides proceeds through a charge-accelerated divyarasayan.orgdivyarasayan.org-sigmatropic rearrangement to yield highly substituted benzofurans. rsc.org

Diels-Alder Reactions: The Diels-Alder reaction, particularly involving furan (B31954) precursors, is a less explored but powerful strategy for constructing the benzene (B151609) ring onto an existing furan. divyarasayan.org This approach could be particularly useful for creating specific substitution patterns.

Substituent Migration: A recently discovered method involves an unusual substituent migration that allows for the synthesis of multiaryl-substituted and fully substituted benzofurans from accessible starting materials like 2,6-disubstituted phenols. medium.comrsc.org This innovative strategy could be adapted to control the final substitution pattern in molecules like this compound.

Integration of Machine Learning and AI in Design and Synthesis

Future applications in this area include:

Retrosynthetic Planning: AI-driven tools can analyze the structure of a target molecule like this compound and propose novel, efficient synthetic pathways that a human chemist might overlook. acs.org These systems learn from vast databases of published reactions to suggest plausible disconnections and starting materials. acs.org

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired reaction. technologynetworks.com By learning from experimental data, AI can guide the experimental process, reducing the time and resources spent on trial-and-error optimization. technologynetworks.com

Discovery of Novel Reactions: AI has the potential to discover entirely new synthetic methods by identifying patterns in reactivity data that are not apparent to humans. digitellinc.com This could lead to the development of highly efficient and selective methods for synthesizing functionalized benzofurans.

Computational Predictions for Novel Chemical Properties and Applications

Computational chemistry provides powerful tools for predicting the physicochemical properties and biological activities of novel compounds before they are synthesized. researchgate.net For this compound, these in silico methods can guide synthesis efforts toward derivatives with the highest potential for specific applications.

Key computational approaches for future research include:

3D Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build predictive models that correlate the 3D structure of benzofuran derivatives with their biological activity. researchgate.net Such models can help in designing new molecules with enhanced potency against specific biological targets, such as enzymes implicated in cancer. researchgate.netnih.gov

Molecular Docking: Docking simulations can predict how a molecule like this compound might bind to the active site of a target protein. nih.gov This information is crucial for understanding its mechanism of action and for designing more effective inhibitors for therapeutic purposes. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential in drug discovery. researchgate.net Computational models can estimate these properties early in the design phase, helping to prioritize compounds with favorable pharmacokinetic profiles and low toxicity. researchgate.netresearchgate.net

Table 2: Computational Techniques for Benzofuran Research

Technique Application Potential Outcome for this compound
3D-QSAR Predict biological activity based on molecular structure. researchgate.net Design of derivatives with enhanced therapeutic activity.
Molecular Docking Simulate binding interactions with biological targets (e.g., enzymes). nih.govnih.gov Identification of potential roles as a specific enzyme inhibitor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-1-benzofuran-7-ol, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenols with ethyl-containing precursors. For example, Friedel-Crafts alkylation or Claisen rearrangement under acidic conditions (e.g., H₂SO₄ or Lewis acids like AlCl₃). Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane for low polarity), and hydroxyl group protection (e.g., acetyl) to prevent undesired side reactions. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies ethyl (-CH₂CH₃, δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH₂) and hydroxyl (δ ~5.5 ppm, broad) groups. Aromatic protons in the benzofuran ring appear at δ 6.5–7.5 ppm .
  • FT-IR : Confirms OH stretch (~3200 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (ethyl acetate/water) removes polar impurities. Subsequent column chromatography with a hexane:ethyl acetate gradient (9:1 to 3:7) isolates the target compound. Final crystallization from ethanol/water mixtures enhances purity (>95%), monitored by TLC (Rf ~0.3 in 3:7 EA/Hexane) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, particularly regarding substituent orientation?

  • Methodological Answer : Single-crystal X-ray analysis determines bond angles (e.g., C-O-C ~105° in the benzofuran core) and dihedral angles between substituents. For example, studies on 5-Chloro-3-ethylsulfinyl analogs used data-to-parameter ratios >14 and R-factors <0.04 to confirm sulfinyl group orientation . Comparative DFT modeling (e.g., B3LYP/6-31G*) validates experimental geometries .

Q. What experimental strategies are recommended to assess the bioactivity of this compound against microbial targets?

  • Methodological Answer :

  • Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests per CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells (IC₅₀ > 100 µM for selectivity) .
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-Ethyl-3-(4-fluorophenyl) derivatives) to identify substituent effects on activity .

Q. How should researchers address contradictions in reported pharmacological data for benzofuran derivatives?

  • Methodological Answer : Conduct systematic reviews using EFSA methodologies:

  • Define tailored search strings (e.g., "this compound" AND "bioactivity") to aggregate studies .
  • Screen for assay variability (e.g., cell lines, exposure times). Meta-analysis may reveal substituent-specific trends; for example, electron-withdrawing groups at C5 enhance antimicrobial effects .
  • Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for cyclization efficiency. AlCl₃ may improve yields by 15–20% in anhydrous conditions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but balance with ease of removal during purification .
  • Scale-Up Adjustments : Monitor exothermic reactions with jacketed reactors to maintain temperature (±2°C).

Q. What role do substituents play in modulating the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The ethyl group at C5 acts as an electron-donating group, directing electrophiles to the C4 position. For example, bromination studies on 7-bromo-1-benzofuran-5-ol analogs show preferential substitution at C4 due to resonance effects . Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under varying pH and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.